(E)-1,1-difluoro-6-(4-methoxyphenyl)hex-5-ene-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1,1-difluoro-6-(4-methoxyphenyl)hex-5-ene-2,4-dione is an organic compound characterized by the presence of difluoro and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,1-difluoro-6-(4-methoxyphenyl)hex-5-ene-2,4-dione typically involves multi-step organic reactions. One possible route could include:
Starting Materials: The synthesis might begin with commercially available starting materials such as 4-methoxybenzaldehyde and 1,1-difluoro-2-propanone.
Reaction Steps:
Reaction Conditions: Typical conditions might include the use of a base such as sodium hydroxide or potassium hydroxide, and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-1,1-difluoro-6-(4-methoxyphenyl)hex-5-ene-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The difluoro and methoxy groups could participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-1,1-difluoro-6-(4-methoxyphenyl)hex-5-ene-2,4-dione could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound might be investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, including anti-inflammatory or anticancer activity.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-1,1-difluoro-6-(4-methoxyphenyl)hex-5-ene-2,4-dione would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
(E)-1,1-difluoro-6-phenylhex-5-ene-2,4-dione: Similar structure but lacks the methoxy group.
(E)-1,1-difluoro-6-(4-hydroxyphenyl)hex-5-ene-2,4-dione: Similar structure but has a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in (E)-1,1-difluoro-6-(4-methoxyphenyl)hex-5-ene-2,4-dione might confer unique chemical properties, such as increased electron density and altered reactivity compared to its analogs.
Properties
Molecular Formula |
C13H12F2O3 |
---|---|
Molecular Weight |
254.23 g/mol |
IUPAC Name |
(E)-1,1-difluoro-6-(4-methoxyphenyl)hex-5-ene-2,4-dione |
InChI |
InChI=1S/C13H12F2O3/c1-18-11-6-3-9(4-7-11)2-5-10(16)8-12(17)13(14)15/h2-7,13H,8H2,1H3/b5-2+ |
InChI Key |
CDQCUFBVMKVGBB-GORDUTHDSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)CC(=O)C(F)F |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)CC(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.